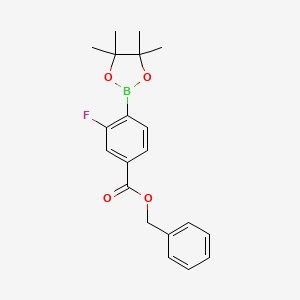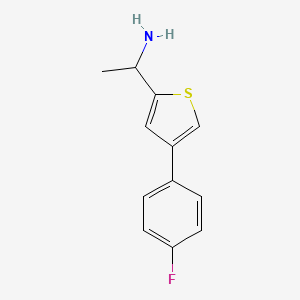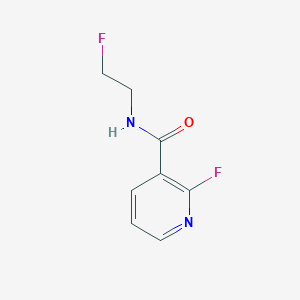
2,5-Dioxopyrrolidin-1-yl 4-fluoro-2-methyl-5-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dioxopyrrolidin-1-yl 4-fluoro-2-methyl-5-nitrobenzoate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrrolidinone ring attached to a benzoate moiety, which includes a fluorine atom, a methyl group, and a nitro group. The presence of these functional groups contributes to its reactivity and potential utility in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 4-fluoro-2-methyl-5-nitrobenzoate typically involves the reaction of 4-fluoro-2-methyl-5-nitrobenzoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide under an inert atmosphere to prevent oxidation. The resulting product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
化学反応の分析
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 4-fluoro-2-methyl-5-nitrobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols, solvents like ethanol or methanol, and mild heating.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Oxidation: Potassium permanganate in an aqueous solution.
Major Products Formed
Nucleophilic Substitution: Substituted benzoates with various functional groups.
Reduction: 4-fluoro-2-methyl-5-aminobenzoate.
Oxidation: 4-fluoro-2-carboxy-5-nitrobenzoate.
科学的研究の応用
2,5-Dioxopyrrolidin-1-yl 4-fluoro-2-methyl-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein labeling due to its reactive functional groups.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 4-fluoro-2-methyl-5-nitrobenzoate involves its interaction with biological molecules through its reactive functional groups. The nitro group can participate in redox reactions, while the ester linkage can undergo hydrolysis. These interactions can affect molecular targets such as enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
2,5-Dioxopyrrolidin-1-yl 4-fluoro-2-methylbenzoate: Lacks the nitro group, making it less reactive in redox reactions.
2,5-Dioxopyrrolidin-1-yl 4-chloro-2-methyl-5-nitrobenzoate: Contains a chlorine atom instead of fluorine, which can alter its reactivity and biological activity.
2,5-Dioxopyrrolidin-1-yl 4-fluoro-2-methyl-5-aminobenzoate:
Uniqueness
2,5-Dioxopyrrolidin-1-yl 4-fluoro-2-methyl-5-nitrobenzoate is unique due to the combination of its functional groups, which confer distinct reactivity and potential for diverse applications in research and industry. The presence of both a nitro group and a fluorine atom enhances its utility in various chemical reactions and biological studies .
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-fluoro-2-methyl-5-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O6/c1-6-4-8(13)9(15(19)20)5-7(6)12(18)21-14-10(16)2-3-11(14)17/h4-5H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEUBGFRJNVCCKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)ON2C(=O)CCC2=O)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2,5-Dioxopyrrolidin-1-yl 2-([1,1'-biphenyl]-4-yl)acetate](/img/structure/B8164203.png)
![2-[(5-Bromopyridin-3-yl)methylidene]propanedinitrile](/img/structure/B8164210.png)



